molecular formula C11H21N3O B11736700 4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol CAS No. 1856045-68-5

4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol

Cat. No.: B11736700
CAS No.: 1856045-68-5
M. Wt: 211.30 g/mol
InChI Key: DOAPWHXSZUXBPV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde with 4-aminobutan-1-ol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the compound.

    4-aminobutan-1-ol: Another precursor used in the synthesis.

    Pyrazole derivatives: Compounds with similar pyrazole ring structures.

Uniqueness

4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1856045-68-5

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

4-[(2-propan-2-ylpyrazol-3-yl)methylamino]butan-1-ol

InChI

InChI=1S/C11H21N3O/c1-10(2)14-11(5-7-13-14)9-12-6-3-4-8-15/h5,7,10,12,15H,3-4,6,8-9H2,1-2H3

InChI Key

DOAPWHXSZUXBPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCCCCO

Origin of Product

United States

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